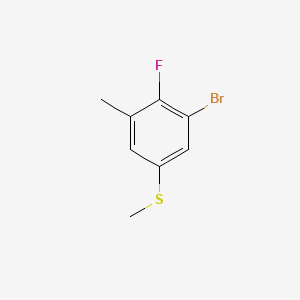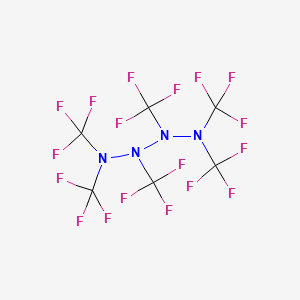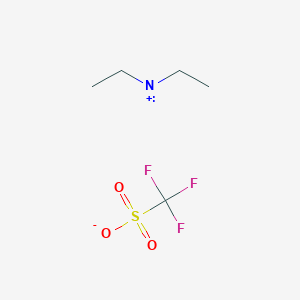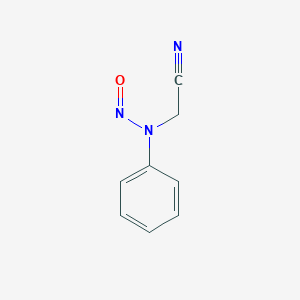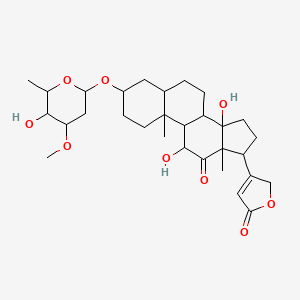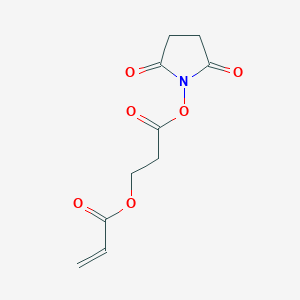
3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropyl acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropyl acrylate is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a succinimide group and an acrylate moiety, which contribute to its reactivity and versatility in chemical reactions.
Métodos De Preparación
The synthesis of 3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropyl acrylate typically involves the reaction of acrylic acid with N-hydroxysuccinimide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropyl acrylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the succinimide group is replaced by other nucleophiles.
Addition Reactions: The acrylate moiety allows for addition reactions, such as Michael addition, where nucleophiles add to the double bond.
Polymerization: The acrylate group can undergo polymerization reactions, forming polymers with diverse properties.
Common reagents used in these reactions include bases, acids, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropyl acrylate has a wide range of scientific research applications:
Chemistry: It is used as a crosslinker in polymer chemistry, enabling the formation of complex polymer networks.
Biology: The compound is employed in protein crosslinking studies to investigate protein-protein interactions.
Mecanismo De Acción
The mechanism of action of 3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropyl acrylate involves its reactivity with nucleophiles, such as amines and thiols. The succinimide group acts as a leaving group, facilitating the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including protein crosslinking and polymerization .
Comparación Con Compuestos Similares
Similar compounds to 3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropyl acrylate include:
2,5-Dioxopyrrolidin-1-yl acrylate: Shares the succinimide and acrylate groups but differs in the specific structure and reactivity.
Bis(2,5-dioxopyrrolidin-1-yl) 3,3′-sulfinyldipropionate: Contains two succinimide groups and is used in protein crosslinking studies.
N-Succinimidyl acrylate: Similar in structure and used for similar applications in protein modification and crosslinking
These compounds highlight the versatility and unique properties of this compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C10H11NO6 |
|---|---|
Peso molecular |
241.20 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-prop-2-enoyloxypropanoate |
InChI |
InChI=1S/C10H11NO6/c1-2-9(14)16-6-5-10(15)17-11-7(12)3-4-8(11)13/h2H,1,3-6H2 |
Clave InChI |
QRFYVWLSONYALS-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OCCC(=O)ON1C(=O)CCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[1-(2,4-dihydroxyphenyl)ethylidene]isonicotinohydrazide](/img/structure/B14757167.png)

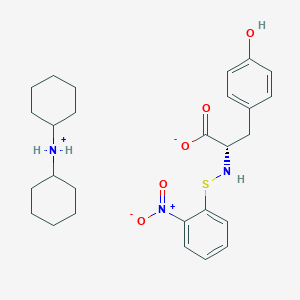
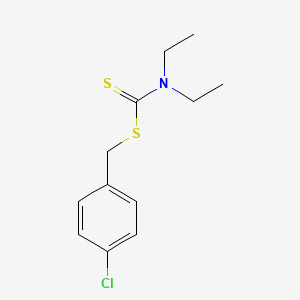
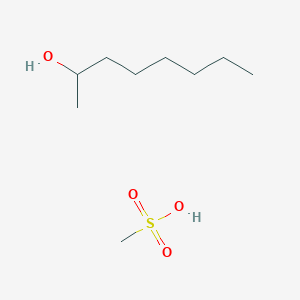


![7-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate](/img/structure/B14757223.png)
